5-Methoxy-2-nitrosophenol
Overview
Description
5-Methoxy-2-nitrosophenol is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . . The compound is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrosophenol typically involves the nitration of 5-methoxyphenol followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reduction step can be achieved using reagents such as sodium dithionite or zinc dust in the presence of an acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitrosophenol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-2-nitrophenol.
Reduction: 5-Methoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-nitrosophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrophenol: Similar in structure but with a nitro group instead of a nitroso group.
4-Methoxy-2-nitrosophenol: Similar but with the methoxy and nitroso groups in different positions on the phenol ring.
2-Methoxy-5-nitrosophenol: Another positional isomer with different placement of functional groups.
Uniqueness
5-Methoxy-2-nitrosophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2-nitrosophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFLAJNUZQUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065674 | |
Record name | Phenol, 5-methoxy-2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13895-38-0 | |
Record name | 5-Methoxy-2-nitrosophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methoxy-2-nitrosophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-nitrosophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 5-methoxy-2-nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 5-methoxy-2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHOXY-2-NITROSOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical behavior of 5-Methoxy-2-nitrosophenol?
A1: this compound readily forms metal chelates with various transition metals like Copper [], Cobalt [], Nickel [, ], and Iron []. This chelation behavior is attributed to the presence of the nitrosophenol group, which acts as a bidentate ligand, coordinating to the metal ion through both the oxygen of the nitroso group and the oxygen of the phenolic group.
Q2: How do solvents affect the properties of Nickel complexes with this compound?
A2: Studies show that the electronic spectra of Nickel(II) chelates with this compound exhibit solvent dependence []. This suggests that the solvent molecules likely interact with the chelate structure, influencing the energy levels within the complex and therefore altering its absorption properties.
Q3: Does temperature influence the behavior of metal complexes with this compound?
A3: Research indicates that while the electronic spectra of Nickel(II) chelates with this compound are temperature-dependent, those of Cobalt(III) chelates remain unaffected []. This difference might be attributed to variations in the coordination geometries, electronic configurations, and ligand field strengths of the respective metal complexes.
Q4: Can triphenylphosphine react with metal complexes of this compound?
A4: Yes, triphenylphosphine can deoxygenate the this compound ligand within its metal complexes [, ]. For instance, reacting triphenylphosphine with the Copper(II) complex leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one as a major organic product, along with the reduction of Copper(II) to a Copper(I) complex []. A similar reaction with the Zinc(II) complex yields bis(2-triphenylphosphiniminophenolato)zinc(II) []. This reaction highlights the potential of using triphenylphosphine as a deoxygenating agent in synthetic transformations involving such metal complexes.
Q5: Is there a way to determine the concentration of this compound in a solution?
A6: Yes, the dissociation constant of this compound in aqueous solutions and its partition coefficient between chloroform and water have been determined spectrophotometrically []. This information can be utilized to develop analytical methods for quantifying this compound in various solutions.
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